molecular formula C5H6FN B2866519 1-(Fluoromethyl)cyclopropanecarbonitrile CAS No. 217636-27-6

1-(Fluoromethyl)cyclopropanecarbonitrile

Cat. No.: B2866519
CAS No.: 217636-27-6
M. Wt: 99.108
InChI Key: ALHNBDWEAZFPCF-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)cyclopropanecarbonitrile is a chemical compound with the CAS Number: 217636-27-6 . It has a molecular weight of 99.11 . The compound is typically stored at a temperature of 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The molecular formula of this compound is C5H6FN . The InChI code for the compound is 1S/C5H6FN/c6-3-5(4-7)1-2-5/h1-3H2 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 99.11 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the available sources.

Scientific Research Applications

Conformational Restriction in Biologically Active Compounds

The cyclopropane ring serves as an effective tool for conformational restriction in biologically active compounds, potentially enhancing activity and facilitating the study of bioactive conformations. The development of chiral cyclopropanes bearing differential carbon substituents has enabled the synthesis of conformationally restricted analogues of histamine, illustrating the cyclopropane ring's utility in designing versatile intermediates for compounds with asymmetric cyclopropane structures (Kazuta, Matsuda, & Shuto, 2002).

Catalytic 1,3-Difunctionalization

Catalytic 1,3-difunctionalization of cyclopropanes introduces electronegative substituents along saturated carbon frameworks, significantly impacting molecular conformation through dipole minimization effects. This method, particularly the 1,3-difluorination reaction, leverages aryl iodine(I-III) catalysis to modify various substituted cyclopropane substrates, demonstrating the strategy's generality and its impact on molecular shape modulation (Banik, Mennie, & Jacobsen, 2017).

Stereocontrolled Synthesis

Stereocontrolled synthesis of trans-1,2-disubstituted cyclopropanes, including terminally fluorinated C4-building blocks, highlights the potential of cyclopropane derivatives in medicinal chemistry. This approach utilizes enzymatic kinetic resolution and provides a reliable route to both enantiomers of specific fluoromethyl-cyclopropane derivatives, demonstrating high overall yield and the feasibility of radiolabeling with fluorine-18 for potential imaging applications (Riss & Rösch, 2008).

Ring Expansion Fluorination

A novel strategy for intramolecular ring expansion fluorination of unactivated cyclopropanes was developed using a new hypervalent fluoroiodane(III) reagent. This method facilitates the synthesis of medicinally relevant fluoropiperidines with excellent regio- and diastereoselectivity, demonstrating the potential of this approach for generating complex fluorinated structures (Ren et al., 2021).

Enantioselective Sensing

The development of a chiral fluorosensor for enantioselective sensing of a broad variety of chiral carboxylic acids showcases the application of cyclopropane derivatives in analytical chemistry. This sensor demonstrates high enantioselectivity and potential for practical applications in detecting and differentiating chiral substances (Mei & Wolf, 2004).

Safety and Hazards

The compound is classified under the GHS02 and GHS07 hazard pictograms . It has several hazard statements including H226, H302, H312, H315, H319, H332, and H335 . These indicate that the compound is flammable and can be harmful if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

1-(fluoromethyl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN/c6-3-5(4-7)1-2-5/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHNBDWEAZFPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CF)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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